4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one
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Description
The compound “4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one” is a complex organic molecule. It is related to other compounds such as “{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid” and “4-[4-(ethanesulfonyl)piperazin-1-yl]quinazoline” based on the search results .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups. It includes a piperazine ring, a nitrophenyl group, and a dihydrophthalazinone group. The presence of these groups suggests that the compound may have interesting chemical properties .Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized efficiently, yielding compounds that could have potential applications in various fields, including medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Antiviral Activities
- New 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their in vitro antitumor activity against breast cancer cells, showcasing the compound's potential as an antiproliferative agent (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
- Another study synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities, indicating the importance of structural modifications in enhancing biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Computational Studies
- A computational study evaluated the biochemical properties and vibrational assignments of a synthesized compound related to arylpiperazine-based drugs, providing insights into its potential pharmacological activities and its reactivity towards the human GABA receptor (Onawole, Al-Ahmadi, Mary, Panicker, Ullah, Armaković, Armaković, Alsenoy, & Al‐Saadi, 2017).
Structural Studies
- The crystal structures of active and nonactive piperazine derivatives were reported, highlighting the significance of molecular conformation in determining anti-malarial activity. This research indicates the importance of specific structural features for generating activity in medicinal compounds (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Properties
IUPAC Name |
4-[4-(4-ethylsulfonylpiperazin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-2-31(29,30)24-11-9-23(10-12-24)17-8-7-14(13-18(17)25(27)28)19-15-5-3-4-6-16(15)20(26)22-21-19/h3-8,13H,2,9-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIBKNWPTOWFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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